![molecular formula C12H8Cl2O2S B1352784 [2-(4-Chlorophenyl)phenyl]sulfonyl chloride CAS No. 887344-37-8](/img/structure/B1352784.png)

[2-(4-Chlorophenyl)phenyl]sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

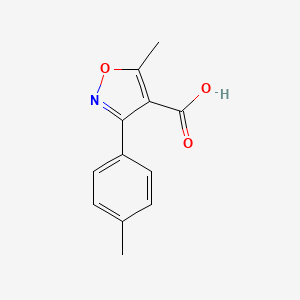

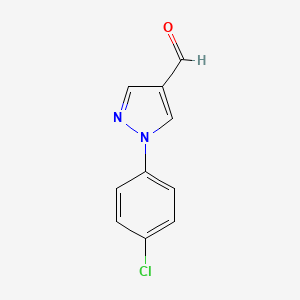

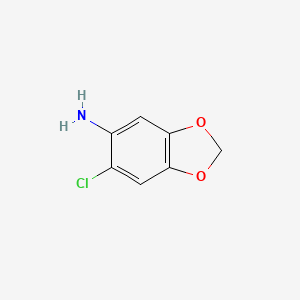

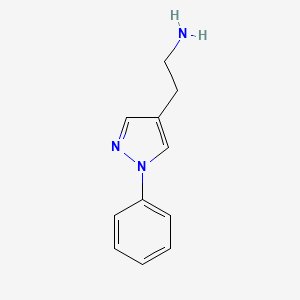

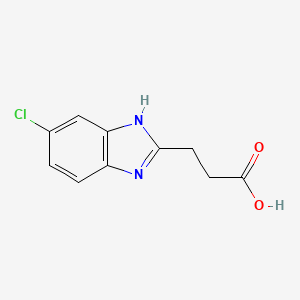

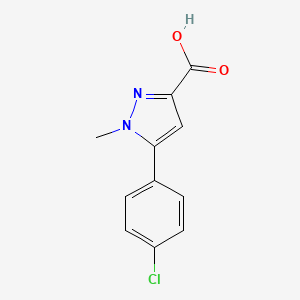

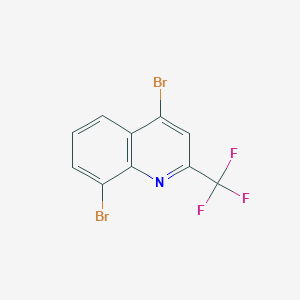

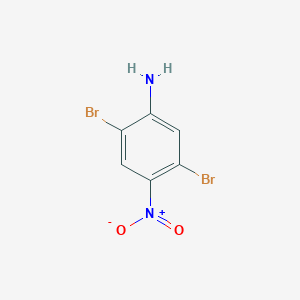

“[2-(4-Chlorophenyl)phenyl]sulfonyl chloride” is a biochemical used for proteomics research . It has a molecular formula of C12H8Cl2O2S and a molecular weight of 287.17 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C12H8Cl2O2S .Chemical Reactions Analysis

Polysulfones, like “this compound”, are known for their toughness and stability at high temperatures . They have outstanding resistance to heat and oxidation, and hydrolysis resistance to aqueous and alkaline media .Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid . Polysulfones, which include “this compound”, can be used in the temperature range from -100 to +200 °C . They have good electrical properties .Applications De Recherche Scientifique

Synthesis of Sulfonyl Chlorides

Sulfonyl chlorides are crucial intermediates in the production of various chemicals, including detergents, pharmaceuticals, and dyes. A novel method for synthesizing sulfonyl chlorides involves the oxidation of thiols and disulfides with chlorine dioxide, offering a convenient and high-yield process without the need for extreme conditions. This method has been found to be effective for both alkanethiols and arylthiols, demonstrating its versatility in chemical synthesis (Lezina, Rubtsova, & Kuchin, 2011).

Antiviral Activity

Research into the antiviral properties of sulfonyl chloride derivatives has led to the synthesis of new compounds with potential biological activity. For instance, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives have shown anti-tobacco mosaic virus activity. These findings suggest the possibility of developing new antiviral agents based on sulfonyl chloride chemistry (Chen et al., 2010).

Multisulfonyl Chlorides for Complex Molecule Synthesis

The synthesis of functional aromatic multisulfonyl chlorides and their masked precursors has expanded the toolkit for creating dendritic and complex organic molecules. These compounds serve as building blocks in various synthetic strategies, highlighting the role of sulfonyl chlorides in advanced organic synthesis (Percec et al., 2001).

Antimicrobial Activity and Surface Modification

Sulfonyl chloride derivatives have been investigated for their antimicrobial properties and potential as surface-active agents. For example, azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives have been synthesized and tested for antibacterial and antifungal activities, showing promising results for future applications in medicinal chemistry and material science (Shah et al., 2014).

Mécanisme D'action

The mechanism of action for the synthesis of polysulfones involves electrophilic aromatic substitution . The key step is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Propriétés

IUPAC Name |

2-(4-chlorophenyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2S/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)17(14,15)16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMAPVBLPAOFMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392050 |

Source

|

| Record name | 4'-Chlorobiphenyl-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887344-37-8 |

Source

|

| Record name | 4'-Chlorobiphenyl-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.